オレオイルオキサゾロピリジン

概要

科学的研究の応用

Therapeutic Applications

1. Sirtuin Modulation

Research indicates that oleoyl oxazolopyridine acts as a sirtuin modulator. Sirtuins are a family of proteins involved in cellular regulation, influencing aging and metabolism. The modulation of sirtuins by compounds like oleoyl oxazolopyridine could have implications for treating age-related diseases and metabolic disorders. A patent describes its potential use in enhancing the activity of sirtuin proteins, which may help in managing conditions such as obesity and diabetes .

2. Anti-inflammatory Effects

Oleoyl oxazolopyridine has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies suggest that its mechanism involves the inhibition of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This property could be beneficial in conditions such as arthritis and other autoimmune disorders.

3. Analgesic Properties

Preliminary studies have shown that oleoyl oxazolopyridine exhibits analgesic effects, which could be useful in pain management therapies. The compound's ability to modulate pain pathways may provide a new avenue for developing non-opioid pain relief medications.

Table 1: Summary of Case Studies on Oleoyl Oxazolopyridine

作用機序

オレオイルオキサゾロピリジンは、FAAHの活性を阻害することで効果を発揮します。この酵素は、脂肪酸アミドの加水分解に関与しており、その阻害はこれらの生物活性脂質のレベルの上昇につながります。この化合物は、FAAHの活性部位に結合し、酵素が基質と相互作用するのを防ぎます。 このメカニズムは、その潜在的な治療効果にとって重要です .

類似の化合物:

オレイルトリフルオロメチルケトン: 同じく強力なFAAH阻害剤ですが、オレオイルオキサゾロピリジンほど効果的ではありません。

アンドログラフォリド: 抗酸化作用と抗炎症作用で知られています。

カルノシン酸: 抗酸化作用、抗菌作用、抗炎症作用を示します。

α-リノレン酸: 神経保護効果のある脂肪酸です

独自性: オレオイルオキサゾロピリジンは、ヒトおよびラットの酵素に対するKi値がそれぞれ1.3および2.3nMで、強力なFAAH阻害剤であるため、際立っています。 同じ条件下でアッセイした場合、オレイルトリフルオロメチルケトンよりも約35倍強力です .

生化学分析

Biochemical Properties

Oleoyl Oxazolopyridine interacts with FAAH, exhibiting Ki values of 1.3 and 2.3 nM for the human and rat enzymes, respectively . This interaction inhibits the activity of FAAH, thereby preventing the breakdown of fatty acid amides. It is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .

Cellular Effects

The inhibition of FAAH by Oleoyl Oxazolopyridine can have significant effects on various types of cells and cellular processes. For instance, it has been suggested that Oleoyl Oxazolopyridine may play a role in sleep induction by preventing the degradation of oleamide, a fatty acid amide known to induce sleep .

Molecular Mechanism

Oleoyl Oxazolopyridine exerts its effects at the molecular level primarily through its interaction with FAAH. By inhibiting this enzyme, Oleoyl Oxazolopyridine prevents the hydrolysis and inactivation of fatty acid amides . This can lead to an increase in the levels of these compounds, potentially influencing various cellular processes.

Metabolic Pathways

Oleoyl Oxazolopyridine is involved in the metabolic pathway related to the breakdown of fatty acid amides. By inhibiting FAAH, it prevents the hydrolysis of these compounds, thereby influencing their metabolic processing .

Subcellular Localization

The subcellular localization of Oleoyl Oxazolopyridine is not explicitly reported in the literature. Considering its role as a FAAH inhibitor, it is likely to be found in the vicinity of this enzyme, which is located in the endoplasmic reticulum and nuclear membrane .

準備方法

合成経路と反応条件: オレオイルオキサゾロピリジンの合成は、一般的にオレイン酸とオキサゾロピリジンを特定の条件下で反応させることで行われます。 このプロセスには、エステル化、環化、精製などの手順が含まれ、高純度の目的の生成物が得られます.

工業生産方法: オレオイルオキサゾロピリジンの工業生産は、ラボでの合成方法をスケールアップする必要があります。 これには、反応条件の最適化、工業用グレードの試薬の使用、大規模な精製技術の採用が含まれ、品質と収率の一貫性を確保します.

化学反応の分析

反応の種類: オレオイルオキサゾロピリジンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。

還元: 還元反応は、オレオイルオキサゾロピリジンを還元型に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化は酸化誘導体をもたらす可能性があり、還元は化合物の還元型を生成する可能性があります .

4. 科学研究への応用

オレオイルオキサゾロピリジンは、次のような幅広い科学研究への応用があります。

化学: さまざまな化学反応や合成プロセスにおける試薬として使用されます。

生物学: FAAH阻害における役割が研究されており、エンドカンナビノイドシグナル伝達の調節に影響を与えます。

医学: 痛みや炎症など、エンドカンナビノイド系に関連する状態の治療における潜在的な治療効果について調査されています。

類似化合物との比較

Oleyl trifluoromethyl ketone: Another potent FAAH inhibitor, but less effective compared to oleoyl oxazolopyridine.

Andrographolide: Known for its antioxidative and anti-inflammatory properties.

Carnosic acid: Exhibits antioxidative, anti-microbial, and anti-inflammatory properties.

Alpha-linolenic acid: A fatty acid with neuroprotective effects

Uniqueness: Oleoyl oxazolopyridine stands out due to its high potency as a FAAH inhibitor, with Ki values of 1.3 and 2.3 nM for human and rat enzymes, respectively. It is approximately 35-fold more potent than oleyl trifluoromethyl ketone when assayed under the same conditions .

生物活性

Oleoyl oxazolopyridine, a compound characterized by its unique oxazolopyridine structure, has garnered significant attention in the field of medicinal chemistry due to its potent biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

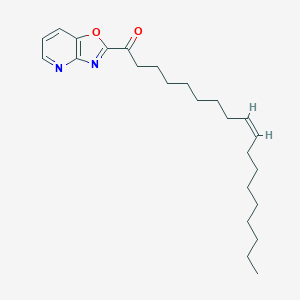

Oleoyl oxazolopyridine is identified chemically as 1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one, with the molecular formula C_23H_33N_2O. It features a fatty acid chain (oleoyl) linked to an oxazolopyridine moiety, which enhances its interaction with biological targets.

The primary biological activity of oleoyl oxazolopyridine is attributed to its role as a potent inhibitor of fatty acid amide hydrolase (FAAH) . FAAH is an enzyme responsible for the hydrolysis of fatty acid amides, including endocannabinoids like anandamide. By inhibiting FAAH, oleoyl oxazolopyridine increases the levels of these bioactive lipids, potentially enhancing their physiological effects such as analgesia and anti-inflammatory responses.

| Target Enzyme | Effect | Biological Outcome |

|---|---|---|

| Fatty Acid Amide Hydrolase (FAAH) | Inhibition | Increased anandamide levels; pain relief and anti-inflammatory effects |

Biological Activities

Research indicates that oleoyl oxazolopyridine exhibits several biological activities:

- Analgesic Effects : Studies have shown that increased anandamide levels due to FAAH inhibition can lead to significant pain relief in various animal models.

- Anti-inflammatory Properties : The modulation of endocannabinoid signaling pathways contributes to reduced inflammation, making it a candidate for treating inflammatory diseases.

- Neuroprotective Effects : By influencing endocannabinoid signaling, oleoyl oxazolopyridine may protect against neurodegenerative processes.

Study 1: Analgesic Activity in Animal Models

In a study conducted on mice subjected to inflammatory pain models, administration of oleoyl oxazolopyridine resulted in a significant reduction in pain behavior compared to controls. The study measured pain response using the formalin test and showed that the compound effectively prolonged the analgesic effect associated with elevated anandamide levels.

Study 2: Neuroprotection Against Oxidative Stress

Oleoyl oxazolopyridine was evaluated for its neuroprotective properties in vitro using HT22 hippocampal cells exposed to glutamate-induced oxidative stress. The results indicated a marked decrease in cell death and apoptosis markers when treated with oleoyl oxazolopyridine, suggesting its potential for neuroprotective applications in conditions like Alzheimer's disease .

Table 2: Summary of Case Studies

| Study | Model | Outcome |

|---|---|---|

| Study 1 | Mice (Inflammatory Pain) | Significant analgesic effect |

| Study 2 | HT22 Cells (Oxidative Stress) | Reduced apoptosis and cell death |

Comparative Analysis with Similar Compounds

Oleoyl oxazolopyridine's efficacy as a FAAH inhibitor can be compared with other known inhibitors:

| Compound | FAAH Inhibition Potency | Unique Features |

|---|---|---|

| Oleoyl Oxazolopyridine | High | Fatty acid chain enhances activity |

| Oleyl Trifluoromethyl Ketone | Moderate | Less potent than oleoyl oxazolopyridine |

| Anandamide | Endogenous | Natural ligand for cannabinoid receptors |

特性

IUPAC Name |

(Z)-1-([1,3]oxazolo[4,5-b]pyridin-2-yl)octadec-9-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(27)24-26-23-22(28-24)19-17-20-25-23/h9-10,17,19-20H,2-8,11-16,18H2,1H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMLAXVVBJJHSKD-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)C1=NC2=C(O1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。